molecular formula C9H6N2O B14665298 1H-[1]benzofuro[3,2-c]pyrazole CAS No. 39514-51-7

1H-[1]benzofuro[3,2-c]pyrazole

Cat. No.: B14665298
CAS No.: 39514-51-7
M. Wt: 158.16 g/mol
InChI Key: VMLKMYJTGAISQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-BENZOFURO[3,2-C]PYRAZOLE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the treatment of 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF). This is followed by a reaction with 3-substituted phenyl isothiocyanate to form thioamide intermediates. These intermediates then undergo condensation with hydrazine monohydrate in a dioxane/ethanol mixture to yield the desired benzofuropyrazole derivatives .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

1H-BENZOFURO[3,2-C]PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and pyrazole rings.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1H-BENZOFURO[3,2-C]PYRAZOLE can be compared with other benzofuran-fused pyrazoles and related heterocyclic compounds. Similar compounds include:

The uniqueness of 1H-BENZOFURO[3,2-C]PYRAZOLE lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

39514-51-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-5H,(H,10,11)

InChI Key

VMLKMYJTGAISQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=NN3

Origin of Product

United States

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